Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19936395
InChI: InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20)
SMILES:
Molecular Formula: C13H15ClN4O4
Molecular Weight: 326.73 g/mol

Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate

CAS No.:

Cat. No.: VC19936395

Molecular Formula: C13H15ClN4O4

Molecular Weight: 326.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate -

Specification

Molecular Formula C13H15ClN4O4
Molecular Weight 326.73 g/mol
IUPAC Name methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate
Standard InChI InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20)
Standard InChI Key GHGLLIZETZKGGK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate, reflects its intricate structure. The imidazo[1,2-b]pyridazine scaffold consists of a fused bicyclic system: a pyridazine ring (six-membered, two adjacent nitrogen atoms) condensed with an imidazole ring (five-membered, two nitrogen atoms). Key substituents include:

  • A chloro group at position 2, enhancing electrophilic reactivity.

  • A Boc-protected amine at position 7, providing steric shielding for the amine during synthetic manipulations.

  • A methyl ester at position 8, offering a handle for further functionalization via hydrolysis or transesterification .

The SMILES notation (CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC) and InChIKey (GHGLLIZETZKGGK-UHFFFAOYSA-N) confirm the connectivity and stereochemical features .

Physicochemical Profile

The compound’s molecular formula (C₁₃H₁₅ClN₄O₄) and molecular weight (326.73 g/mol) align with its heterocyclic nature. Key properties include:

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₄O₄
Molecular Weight326.73 g/mol
CAS Number2577172-48-4
PubChem CID163203425
SolubilityLikely polar aprotic solvents

The Boc group confers moderate lipophilicity, while the methyl ester enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of this compound typically begins with a pyridazine precursor. Retrosynthetically, the imidazo[1,2-b]pyridazine core can be assembled via cyclization reactions, followed by sequential functionalization:

  • Core Formation: Cyclocondensation of a pyridazine derivative with an appropriate carbonyl source.

  • Chlorination: Electrophilic substitution at position 2 using chlorinating agents (e.g., POCl₃).

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to the amine at position 7 using di-tert-butyl dicarbonate (Boc₂O).

  • Esterification: Methyl ester installation via alkylation or ester exchange .

Stepwise Synthesis

A representative pathway, adapted from methodologies in imidazopyridazine chemistry , involves:

  • Pyridazine Functionalization:

    • Starting with 7-aminoimidazo[1,2-b]pyridazine, protection of the amine with Boc₂O in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate.

  • Chlorination:

    • Treatment with phosphorus oxychloride (POCl₃) at elevated temperatures introduces the chloro substituent at position 2.

  • Esterification:

    • Reaction with methyl chloroformate in the presence of a catalyst (e.g., DMAP) installs the methyl ester at position 8.

Critical Reaction Parameters:

  • Temperature control (50–100°C) to prevent Boc group cleavage.

  • Use of anhydrous conditions to avoid hydrolysis of reactive intermediates .

Applications in Medicinal Chemistry

Kinase Inhibition and IRE1α Targeting

Imidazo[1,2-b]pyridazines are privileged scaffolds in kinase inhibitor design due to their ability to engage conserved ATP-binding pockets. Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate serves as a precursor to compounds like 2 (PMC-163203425) , which inhibit IRE1α’s kinase and endoribonuclease activities. Key mechanistic insights include:

  • Allosteric Modulation: The compound’s derivatives bind to an inactive kinase conformation, disrupting IRE1α dimerization and RNase activation .

  • Selectivity: Structural optimization of the 8-amino substituent minimizes off-target kinase interactions, enhancing therapeutic potential .

Prodrug and Intermediate Utility

The Boc and methyl ester groups enable controlled release of active pharmacophores:

  • Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, unmasking the primary amine for subsequent coupling reactions.

  • Ester Hydrolysis: Basic or enzymatic hydrolysis converts the methyl ester to a carboxylic acid, modulating solubility and bioavailability .

Analytical Characterization

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Distinct signals for the Boc tert-butyl group (δ 1.2–1.4 ppm), methyl ester (δ 3.8–3.9 ppm), and aromatic protons (δ 7.5–8.5 ppm).

  • ¹³C NMR: Carbonyl resonances for the Boc (δ 155–160 ppm) and ester (δ 165–170 ppm) groups .

Mass Spectrometry (MS):

  • ESI-MS ([M+H]⁺) at m/z 327.73 confirms molecular weight.

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